4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazoles. This compound features a unique combination of functional groups, which may confer distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is cataloged under various identifiers, including its IUPAC name and CAS number. It is synthesized for research purposes and is not intended for therapeutic or veterinary use. The molecular formula is C27H27N3O3, with a molecular weight of approximately 441.53 g/mol.
This compound can be classified as:
The synthesis of 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can be represented with the following details:
| Property | Data |
|---|---|
| Molecular Formula | C27H27N3O3 |
| Molecular Weight | 441.53 g/mol |
| IUPAC Name | 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one |
| InChI Key | CCYHDJCTYWGRKL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC |
The compound's structural features include:
The compound can undergo several types of chemical reactions:
These reactions are essential for developing analogs that may exhibit enhanced biological activity or altered pharmacological profiles.
While specific mechanisms for this compound are not extensively documented, compounds in this class often interact with neurotransmitter systems or cellular pathways:
Experimental studies would be required to elucidate the exact mechanism and its efficacy in biological systems.
This compound holds potential applications in:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1